(NE)-N-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine
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Overview
Description
(NE)-N-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl ring, a nitrophenyl group, and a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine typically involves a multi-step process:
Formation of the Methoxyphenyl Intermediate: The initial step involves the methoxylation of a chlorinated phenyl ring. This can be achieved through the reaction of 5-chloro-2-hydroxybenzaldehyde with methyl iodide in the presence of a base such as potassium carbonate.
Nitration: The methoxyphenyl intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Condensation Reaction: The final step involves the condensation of the nitrated intermediate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain analytes in complex mixtures.
Mechanism of Action
The mechanism by which (NE)-N-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro and hydroxylamine groups suggests potential for redox activity, which could be exploited in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds also contain chlorinated phenyl rings and are used in the production of dyes and herbicides.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups are common in various chemical applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The unique combination of a chlorinated phenyl ring, a nitrophenyl group, and a methoxy substituent in (NE)-N-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine distinguishes it from other similar compounds
Properties
IUPAC Name |
(NE)-N-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-12-3-6-14(11(7-12)8-16-18)21-9-10-1-4-13(5-2-10)17(19)20/h1-8,18H,9H2/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULROTQWEMJXMJ-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=NO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)/C=N/O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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